

GNF179: A Technical Guide to its Antimalarial Spectrum of Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial activity of **GNF179**, an imidazolopiperazine analog. It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and resistance pathways.

In Vitro Activity of GNF179

GNF179 demonstrates potent activity against the asexual blood stages of Plasmodium falciparum, including multidrug-resistant strains. It is also active against sexual stage gametocytes, highlighting its potential for transmission-blocking.

Asexual Blood Stage Activity

The 50% inhibitory concentration (IC50) of **GNF179** has been determined against various P. falciparum strains.



Strain	GNF179 IC50 (nM)	Notes
W2	4.8[1]	Multidrug-resistant strain
Dd2	3.1 ± 0.25	-
Dd2 (with DTT)	0.38 ± 0.1	DTT induces the unfolded protein response, sensitizing parasites to GNF179[2]
NF54	5.5 ± 0.39	-
NF54 (with DTT)	1.2 ± 0.22	DTT induces the unfolded protein response, sensitizing parasites to GNF179[2]

Gametocyte Activity

GNF179 exhibits significant activity against Stage V gametocytes, the mature form responsible for transmission to mosquitoes.

Strain	GNF179 EC50 (nM)	Notes
NF54	8.8 ± 2.7[2]	Wild-type
NF54 (pfcarl L830V)	2,550 ± 780[2]	290-fold increase in resistance compared to wild-type

In Vivo Efficacy

In rodent models of malaria, **GNF179** has demonstrated oral activity, protecting against infection.

Animal Model	GNF179 Dose	Administration	Outcome
Naïve Balb/C mice infected with P. berghei	15 mg/kg[1]	Single oral dose	Protected against an infectious sporozoite challenge[1]

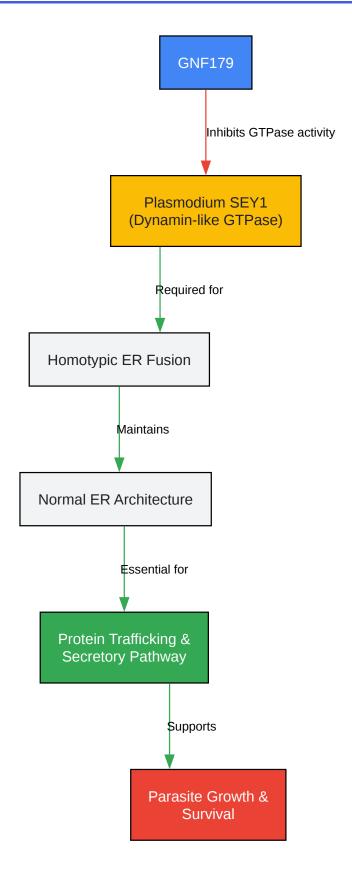


Mechanism of Action

GNF179's primary mechanism of action involves the disruption of the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress.[3][4][5] This is distinct from the mechanisms of many standard antimalarials.[3][4]

A key molecular target contributing to the activity of imidazolopiperazines like **GNF179** is believed to be the dynamin-like GTPase SEY1.[6][7] **GNF179** has been shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, which is crucial for maintaining the architecture of the ER.[6][7] This inhibition leads to morphological changes in the parasite's ER and Golgi apparatus.[6][7]





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Caption: Proposed mechanism of action of **GNF179** targeting SEY1 and disrupting the parasite's secretory pathway.

Resistance Mechanisms

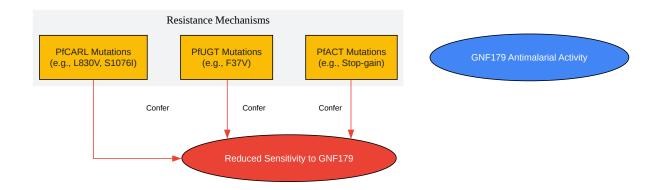
Resistance to **GNF179** is primarily associated with mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (pfcarl).[2][8] Mutations in two other transporter genes, pfugt (UDP-galactose transporter) and pfact (acetyl-CoA transporter), have also been shown to confer high levels of resistance.[9][10]

Impact of Resistance Mutations on GNF179 Potency

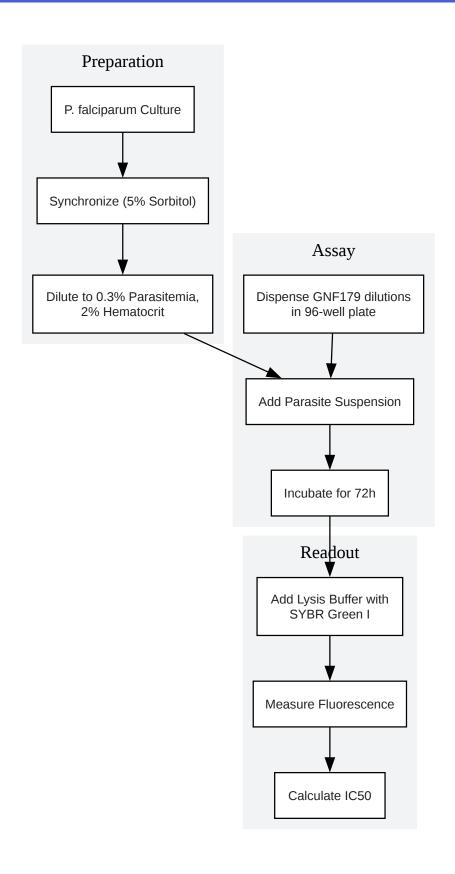
Gene	Mutation	Fold Increase in IC50/EC50
pfcarl	L830V (in NF54)	~290-fold (EC50, gametocytes)[2]
pfcarl	S1076I	-
pfcarl	P822L	-
pfugt	F37V	183 to 540-fold[9]
pfact	Stop-gain at position 242	353-fold[9]

It is important to note that mutations in pfcarl do not confer cross-resistance to standard antimalarials such as artemisinin, chloroquine, mefloquine, pyrimethamine, and atovaquone.[2]









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